molecular formula C10H15F3O3 B2699063 Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate CAS No. 1374655-72-7

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate

Cat. No.: B2699063
CAS No.: 1374655-72-7
M. Wt: 240.222
InChI Key: LNHNSNMRTAEGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H15F3O3 and a molecular weight of 240.22 g/mol . It is known for its unique trifluoromethoxy group attached to a cyclohexane ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate typically involves the esterification of 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHNSNMRTAEGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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